molecular formula C10H12O B145568 4'-Methylpropiophenone CAS No. 5337-93-9

4'-Methylpropiophenone

Cat. No. B145568
CAS RN: 5337-93-9
M. Wt: 148.2 g/mol
InChI Key: PATYHUUYADUHQS-UHFFFAOYSA-N
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Patent
US07385060B2

Procedure details

75 kg piperidine hydrochloride and 105 kg 4-methylpropiophenone are heated to 90° C. with 180 kg of 1,3-dioxolane and 12 kg of hydrochloric acid under a nitrogen atmosphere for 7 to 20 hours. With addition of 500 kg of ethyl acetate and 440 kg MTBE at a temperature in the range of (40-80° C.), a suspension of the product is produced. After that the solid is separated from the liquid as a damp product and then dried at 60-80° C. in the vacuum oven (200-500 mbar) over a period of 12-24 hours whereby 140 kg (81.5%) of colorless crystals are isolated.
Quantity
75 kg
Type
reactant
Reaction Step One
Quantity
105 kg
Type
reactant
Reaction Step One
Quantity
180 kg
Type
reactant
Reaction Step One
Quantity
12 kg
Type
reactant
Reaction Step One
Name
Quantity
440 kg
Type
solvent
Reaction Step Two
Quantity
500 kg
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[ClH:1].[NH:2]1[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1.[CH3:8][CH2:9][C:10]([C:12]1[CH:17]=[CH:16][C:15]([CH3:18])=[CH:14][CH:13]=1)=[O:11].O1CCO[CH2:20]1.Cl>CC(OC)(C)C.C(OCC)(=O)C>[CH3:18][C:15]1[CH:16]=[CH:17][C:12]([C:10]([CH:9]([CH2:20][N:2]2[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]2)[CH3:8])=[O:11])=[CH:13][CH:14]=1.[ClH:1] |f:0.1,7.8|

Inputs

Step One
Name
Quantity
75 kg
Type
reactant
Smiles
Cl.N1CCCCC1
Name
Quantity
105 kg
Type
reactant
Smiles
CCC(=O)C1=CC=C(C=C1)C
Name
Quantity
180 kg
Type
reactant
Smiles
O1COCC1
Name
Quantity
12 kg
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
440 kg
Type
solvent
Smiles
CC(C)(C)OC
Name
Quantity
500 kg
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
a suspension of the product
CUSTOM
Type
CUSTOM
Details
is produced
CUSTOM
Type
CUSTOM
Details
After that the solid is separated from the liquid as a damp product
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried at 60-80° C. in the vacuum oven (200-500 mbar) over a period of 12-24 hours whereby 140 kg (81.5%) of colorless crystals
Duration
18 (± 6) h
CUSTOM
Type
CUSTOM
Details
are isolated

Outcomes

Product
Name
Type
Smiles
CC=1C=CC(=CC1)C(=O)C(C)CN2CCCCC2.Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.